molecular formula C19H11N3Na2O7S2 B1594617 Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate CAS No. 53611-17-9

Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate

Cat. No. B1594617
CAS RN: 53611-17-9
M. Wt: 503.4 g/mol
InChI Key: GYRHOVMZMGPIER-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate, also known as Disperse Orange 3 (DO3), is a synthetic dye that is widely used in the textile industry. DO3 has also been studied for its potential use in biomedical research due to its unique chemical properties.

Scientific Research Applications

Spectroscopic and Structural Characterization

Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate has been utilized in the synthesis and characterization of various compounds, showcasing its importance in structural and spectroscopic studies. For instance, the synthesis of diethyl-8-quinolinyloxymethylphosphonate and its phosphonic acid forms demonstrates the compound's role in developing coordination complexes with metal ions, such as zinc, leading to investigations into their fluorescence and spectrophotometric properties. This research highlights the compound's utility in understanding metal cation interactions and fluorescence mechanisms, providing insights into the synthesis of phosphonate compounds with potential applications in materials science (Siud Pui Man et al., 2006).

Electrochemical Studies

The compound has been the subject of electrochemical studies, particularly in investigating its behavior in various electrode reactions. Through techniques like Square Wave Voltammetry and Cyclic Voltammetry, the reduction processes of the azo group within the compound have been explored, elucidating the electrochemical mechanisms and potential applications in electrochemical sensors and devices (Necati Menek & Yeliz Karaman, 2005).

Environmental Applications

Research into the environmental applications of disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate has shown its potential in pollution treatment processes. Studies on the removal of hazardous azo dyes from aqueous solutions using waste materials as adsorbents have incorporated the compound to assess adsorption efficiencies and kinetics, contributing valuable information towards developing sustainable waste treatment technologies (A. Mittal et al., 2005).

Photophysical Properties

The influence of UV irradiation on the linear and nonlinear optical properties of azo dyes based on disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate has been investigated, revealing changes in material properties under UV exposure. These findings are significant for applications in photonic devices and materials science, where the optical properties of materials under different conditions are critical (Eman A. Gaml, 2018).

Synthesis and Biological Activity

The compound's derivatives have been synthesized and evaluated for their biological activities, including antimicrobial properties. This research paves the way for the development of new compounds with potential therapeutic applications, showcasing the versatility of disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate in medicinal chemistry (A. U. Patel, 2009).

properties

IUPAC Name

disodium;8-hydroxy-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]quinoline-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S2.2Na/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14;;/h1-10,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRHOVMZMGPIER-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889762
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53611-17-9
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-(2-(4-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053611179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate
Reactant of Route 2
Reactant of Route 2
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate
Reactant of Route 3
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate
Reactant of Route 4
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate
Reactant of Route 5
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate
Reactant of Route 6
Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.